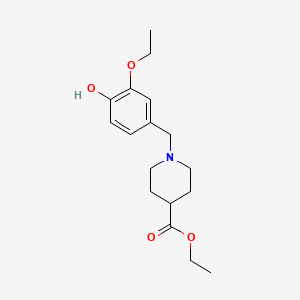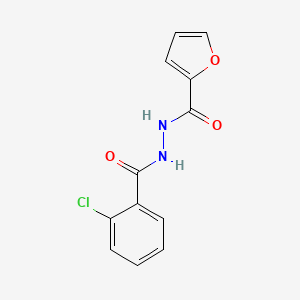![molecular formula C20H15N3O2 B5885431 N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide](/img/structure/B5885431.png)
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide, also known as BMN-673, is a poly ADP-ribose polymerase (PARP) inhibitor that has been extensively studied in the field of cancer research. PARP inhibitors have shown promising results in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.
作用機序
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide is a highly potent and selective PARP inhibitor. It binds to the PARP enzyme and prevents it from repairing DNA damage, leading to the accumulation of DNA damage and ultimately cell death. N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide has been shown to be more effective than other PARP inhibitors in preclinical studies.
Biochemical and Physiological Effects:
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide has been shown to have potent antitumor activity in preclinical studies. It has also been shown to be well-tolerated in clinical trials, with manageable side effects. N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide has been shown to be effective in patients with BRCA mutations, which are commonly found in breast and ovarian cancer.
実験室実験の利点と制限
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide has several advantages for use in lab experiments. It is highly potent and selective, making it an effective tool for studying the role of PARP in DNA repair. However, N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide is expensive and may not be readily available in all labs.
将来の方向性
There are several future directions for N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide research. One area of interest is the development of combination therapies, where N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide is used in combination with other cancer treatments to enhance their effectiveness. Another area of interest is the development of biomarkers to predict which patients are most likely to respond to N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide therapy. Finally, there is ongoing research into the use of PARP inhibitors like N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide in other diseases, such as neurodegenerative disorders.
合成法
The synthesis of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide involves several steps, including the condensation of 5-methyl-2-aminobenzoxazole with 3-nitrobenzaldehyde, followed by reduction and cyclization to form the benzoxazole ring. The resulting compound is then coupled with isonicotinamide to form N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide.
科学的研究の応用
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide has been extensively studied in preclinical and clinical trials for its potential use in cancer therapy. PARP inhibitors like N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide work by blocking the PARP enzyme, which is involved in DNA repair. By inhibiting this enzyme, cancer cells are unable to repair DNA damage, leading to cell death.
特性
IUPAC Name |
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-13-5-6-18-17(11-13)23-20(25-18)15-3-2-4-16(12-15)22-19(24)14-7-9-21-10-8-14/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYROPTDDZWWIDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6352092 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(1H-imidazol-1-yl)propyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5885361.png)
![N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5885376.png)




![isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5885441.png)
![4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5885447.png)

![3-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)propanamide](/img/structure/B5885458.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5885469.png)
